1-(cyclopropylmethyl)-3-methyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-(Cyclopropylmethyl)-3-methyl-1H-pyrazole-4-carbaldehyde is an organic compound featuring a cyclopropylmethyl group attached to a pyrazole ring, which is further substituted with a methyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclopropylmethyl)-3-methyl-1H-pyrazole-4-carbaldehyde typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of cyclopropylmethyl bromide with pyrazole derivatives under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclopropylmethyl group .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylmethyl)-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the methyl group can be replaced by other substituents under suitable conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro groups
Major Products Formed:
Oxidation: 1-(Cyclopropylmethyl)-3-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(Cyclopropylmethyl)-3-methyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used
Scientific Research Applications
1-(Cyclopropylmethyl)-3-methyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-(cyclopropylmethyl)-3-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The cyclopropylmethyl group may enhance the compound’s binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
1-(Cyclopropylmethyl)-3-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1-(Cyclopropylmethyl)-3-methyl-1H-pyrazole-4-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
1-(Cyclopropylmethyl)-3-methyl-1H-pyrazole-4-nitro: Similar structure but with a nitro group instead of an aldehyde .
Uniqueness: 1-(Cyclopropylmethyl)-3-methyl-1H-pyrazole-4-carbaldehyde is unique due to its combination of a cyclopropylmethyl group and an aldehyde functional group on a pyrazole ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H12N2O |
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Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)-3-methylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C9H12N2O/c1-7-9(6-12)5-11(10-7)4-8-2-3-8/h5-6,8H,2-4H2,1H3 |
InChI Key |
LGORXVQPNSUFEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C=O)CC2CC2 |
Origin of Product |
United States |
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